molecular formula C14H10F3NO2 B5152141 N-[3-(difluoromethoxy)phenyl]-2-fluorobenzamide

N-[3-(difluoromethoxy)phenyl]-2-fluorobenzamide

Cat. No. B5152141
M. Wt: 281.23 g/mol
InChI Key: YWJOMXUMUMMQLR-UHFFFAOYSA-N
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Description

N-[3-(difluoromethoxy)phenyl]-2-fluorobenzamide, also known as DFB, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. DFB has been shown to have inhibitory effects on various enzymes and proteins, making it a promising candidate for the treatment of several diseases.

Mechanism of Action

N-[3-(difluoromethoxy)phenyl]-2-fluorobenzamide exerts its inhibitory effects by binding to the active site of its target enzymes and proteins. It forms strong interactions with key amino acid residues, leading to the disruption of enzymatic activity. The precise mechanism of action of N-[3-(difluoromethoxy)phenyl]-2-fluorobenzamide varies depending on the target enzyme or protein, but the overall effect is the inhibition of disease progression.
Biochemical and Physiological Effects:
N-[3-(difluoromethoxy)phenyl]-2-fluorobenzamide has been shown to have a variety of biochemical and physiological effects. In addition to its inhibitory effects on PARP, MMPs, and VEGF, N-[3-(difluoromethoxy)phenyl]-2-fluorobenzamide has also been shown to have anti-inflammatory properties. It has been shown to decrease the production of pro-inflammatory cytokines and chemokines, leading to a reduction in inflammation. N-[3-(difluoromethoxy)phenyl]-2-fluorobenzamide has also been shown to have antioxidant effects, protecting cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[3-(difluoromethoxy)phenyl]-2-fluorobenzamide in lab experiments is its specificity. It has been shown to have high selectivity for its target enzymes and proteins, minimizing off-target effects. Additionally, N-[3-(difluoromethoxy)phenyl]-2-fluorobenzamide has a relatively low toxicity profile, making it a safer option for in vitro and in vivo studies. However, one limitation of N-[3-(difluoromethoxy)phenyl]-2-fluorobenzamide is its solubility. N-[3-(difluoromethoxy)phenyl]-2-fluorobenzamide has low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.

Future Directions

There are several potential future directions for research on N-[3-(difluoromethoxy)phenyl]-2-fluorobenzamide. One area of interest is the development of N-[3-(difluoromethoxy)phenyl]-2-fluorobenzamide analogs with improved solubility and potency. Additionally, further studies are needed to fully understand the mechanism of action of N-[3-(difluoromethoxy)phenyl]-2-fluorobenzamide and its effects on various disease pathways. N-[3-(difluoromethoxy)phenyl]-2-fluorobenzamide could also be explored for its potential use in combination therapies with other drugs. Overall, N-[3-(difluoromethoxy)phenyl]-2-fluorobenzamide has shown promising results in preclinical studies and warrants further investigation for its potential therapeutic applications.

Synthesis Methods

N-[3-(difluoromethoxy)phenyl]-2-fluorobenzamide can be synthesized through a multistep process starting with 3-(difluoromethoxy)aniline. The intermediate product is then reacted with 2-fluorobenzoyl chloride to produce the final product, N-[3-(difluoromethoxy)phenyl]-2-fluorobenzamide. The synthesis of N-[3-(difluoromethoxy)phenyl]-2-fluorobenzamide has been optimized to increase yield and purity, making it a viable option for large-scale production.

Scientific Research Applications

N-[3-(difluoromethoxy)phenyl]-2-fluorobenzamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the activity of poly(ADP-ribose) polymerase (PARP), an enzyme that plays a crucial role in DNA repair. Inhibition of PARP leads to the accumulation of DNA damage, ultimately resulting in cell death. N-[3-(difluoromethoxy)phenyl]-2-fluorobenzamide has also been shown to have inhibitory effects on other enzymes and proteins involved in cancer progression, such as matrix metalloproteinases (MMPs) and vascular endothelial growth factor (VEGF).

properties

IUPAC Name

N-[3-(difluoromethoxy)phenyl]-2-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3NO2/c15-12-7-2-1-6-11(12)13(19)18-9-4-3-5-10(8-9)20-14(16)17/h1-8,14H,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWJOMXUMUMMQLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)OC(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(difluoromethoxy)phenyl]-2-fluorobenzamide

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